molecular formula C11H15N3O2S2 B2551358 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide CAS No. 921497-46-3

2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide

Cat. No.: B2551358
CAS No.: 921497-46-3
M. Wt: 285.38
InChI Key: LDBQQHCKFGRQIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({3,6-Dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide is a thieno[3,2-d]pyrimidine derivative characterized by a sulfanyl linker bridging the pyrimidine core to an N-methylacetamide moiety. The 3,6-dimethyl substitution on the pyrimidine ring may enhance metabolic stability, while the N-methylacetamide group contributes to solubility and target interaction .

Properties

IUPAC Name

2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S2/c1-6-4-7-9(18-6)10(16)14(3)11(13-7)17-5-8(15)12-2/h6H,4-5H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBQQHCKFGRQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the pyrimidine ring, acetamide group, and aryl/heteroaryl appendages. Key examples include:

Compound Name / ID Substituents (Pyrimidine/Acetamide) Molecular Weight Biological Activity Yield (%) Source
Target Compound 3,6-dimethyl; N-methylacetamide ~336.4 (calc.) Inferred COX-2/iNOS inhibition N/A -
N-(2,3-Dichlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide 4-methyl; N-(2,3-dichlorophenyl)acetamide 344.21 Anti-inflammatory 80
2-{[3-(4-Methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-(trifluoromethoxyphenyl)acetamide 3-(4-methylphenyl); N-(4-CF3O-phenyl)acetamide 403.50 Not reported (structural analog) N/A
N-(2,5-Dimethoxyphenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide 3-(2-methoxyethyl)-6-methyl; N-(2,5-dimethoxyphenyl) 463.55 Not reported N/A
Compounds 1, 2, 4, 8, 9, 10 () Varied sulfonamide/arylthio groups 400–500 COX-2/iNOS inhibition; PGE2/IL-8 suppression 38–80

Key Observations:

  • Substituent Impact on Activity: Sulfonamide derivatives (e.g., ) exhibit pronounced COX-2 inhibition, likely due to sulfonamide’s strong hydrogen-bonding capacity. The target compound’s N-methylacetamide may offer reduced toxicity but lower affinity compared to sulfonamides .
  • In contrast, analogs with polar substituents (e.g., methoxyethyl in ) balance these properties.
  • Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to , where 2-thiopyrimidine reacts with chloroacetamide derivatives. Yields for such reactions range from 38% () to 80% (), depending on steric and electronic effects of substituents.

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight: At ~336.4 g/mol, the target compound falls within the acceptable range for oral bioavailability (<500 g/mol).
  • Metabolic Stability: The 3,6-dimethyl groups may slow hepatic oxidation, extending half-life relative to non-methylated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.